Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Quantitative Analysis of D-β-Imidazolelactic Acid in Biological Matrices: A Metabolomics Approach for Biomarker Discovery
Abstract
Metabolomics serves as a powerful tool for elucidating the biochemical underpinnings of health and disease by providing a snapshot of physiological processes. D-β-Imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is emerging as a significant molecule in clinical and metabolomics research. Its levels can reflect alterations in histidine metabolism, oxidative stress, and gut microbiome activity.[1][2][3] This guide provides a comprehensive overview of the biological significance of D-β-Imidazolelactic acid and presents a detailed, validated protocol for its quantification in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to investigate its potential as a biomarker in various pathological conditions.
Introduction: The Significance of D-β-Imidazolelactic Acid
D-β-Imidazolelactic acid is a downstream product of L-histidine metabolism. L-histidine is an essential amino acid with a unique imidazole side chain, playing critical roles in enzymatic catalysis, pH buffering, and the synthesis of important biomolecules like histamine and carnosine.[4][5][6] The primary catabolic pathway for histidine in the liver involves its conversion to trans-urocanic acid by the enzyme histidase.[6][7] However, an alternative pathway involves the transamination of histidine to imidazole-pyruvic acid, which is subsequently reduced to form imidazolelactic acid.[7]
The concentration of D-β-Imidazolelactic acid can be influenced by several factors:
-
Inherited Metabolic Disorders: In conditions like histidinemia, a deficiency in the histidase enzyme leads to the accumulation of histidine and its shunting into alternative pathways, resulting in elevated levels of imidazolelactic acid.[1]
-
Gut Microbiome Activity: Gut microbes can metabolize dietary histidine into various compounds, including imidazole propionate and potentially imidazolelactic acid, which can enter systemic circulation and influence host physiology.[2][3][8]
-
Oxidative Stress: Studies have investigated the dual role of imidazolelactic acid in oxidative stress, demonstrating antioxidant effects at high concentrations and pro-oxidant effects at lower concentrations in certain contexts.[1]
Given these connections, the precise quantification of D-β-Imidazolelactic acid is crucial for understanding its role in pathophysiology and for its potential development as a clinical biomarker for various conditions, including metabolic disorders, inflammatory bowel disease, and cardiovascular diseases.[9][10][11][12]
Biological Pathway and Context
The metabolism of L-histidine is a branched pathway central to several physiological functions. Understanding the position of D-β-Imidazolelactic acid within this network is key to interpreting its quantitative data.
dot
digraph "Histidine_Metabolism" {
graph [fontname="Arial", label="Figure 1: Simplified Histidine Metabolic Pathway", labelloc=b, fontsize=12];
node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
// Nodes
HIS [label="L-Histidine", fillcolor="#F1F3F4", fontcolor="#202124"];
IMP [label="Imidazolepyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
ILA [label="D-β-Imidazolelactic Acid", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse, style="filled,bold"];
URO [label="Trans-Urocanic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
FIGLU [label="FIGLU", fillcolor="#F1F3F4", fontcolor="#202124"];
GLU [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"];
HIST [label="Histamine", fillcolor="#F1F3F4", fontcolor="#202124"];
CARN [label="Carnosine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
HIS -> IMP [label="Transaminase"];
IMP -> ILA [label="Reduction"];
HIS -> URO [label="Histidase\n(Major Pathway)"];
URO -> FIGLU [label="Urocanase"];
FIGLU -> GLU [label="Requires\nTetrahydrofolate"];
HIS -> HIST [label="Histidine\nDecarboxylase"];
HIS -> CARN [label="Carnosine\nSynthase"];
// Styling
ILA [penwidth=2, color="#EA4335"];
}
Caption: Simplified overview of major L-histidine metabolic pathways.
As shown in Figure 1, the formation of imidazolelactic acid represents a secondary route for histidine catabolism. When the primary histidase-mediated pathway is saturated or deficient, a greater proportion of histidine may be converted to imidazolelactic acid.[1]
Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of small molecules like D-β-Imidazolelactic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14] This technique offers superior specificity over older methods by combining the physical separation power of HPLC with the mass-based detection of tandem mass spectrometry.[15][16] The protocol outlined below utilizes a robust sample preparation procedure followed by LC-MS/MS analysis in Selected Reaction Monitoring (SRM) mode.
Protocol: Quantification of D-β-Imidazolelactic Acid
This protocol provides a framework for the analysis of D-β-Imidazolelactic acid in plasma and urine. It should be validated in the end-user's laboratory to ensure performance.
Principle of the Assay
Biological samples (plasma or urine) are subjected to protein precipitation using a cold organic solvent to remove large proteins and release metabolites. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., D-β-Imidazolelactic Acid-d3), is added at the beginning of the process to account for sample loss during preparation and for matrix effects during ionization. The clarified supernatant is then injected into an LC-MS/MS system for separation and quantification against a calibration curve.
Materials and Reagents
-
D-β-Imidazolelactic Acid analytical standard (Santa Cruz Biotechnology or equivalent)[17]
-
Stable Isotope-Labeled Internal Standard (IS) (e.g., D-β-Imidazolelactic Acid-d3)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS grade
-
Biological Matrix (e.g., Human Plasma, Urine)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Experimental Workflow
The overall workflow from sample receipt to final data is depicted in Figure 2.
dot
digraph "Workflow" {
graph [fontname="Arial", label="Figure 2: Analytical Workflow Diagram", labelloc=b, fontsize=12];
node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
// Nodes
Sample [label="Biological Sample\n(Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with\nInternal Standard (IS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Precip [label="Protein Precipitation\n(Cold Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"];
Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];
Drydown [label="Evaporation\n(under N2 stream)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reconstitute [label="Reconstitution\n(in Mobile Phase A)", fillcolor="#F1F3F4", fontcolor="#202124"];
LCMS [label="LC-MS/MS Analysis\n(SRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Processing\n(Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Report [label="Result Reporting &\nBiological Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Spike [color="#5F6368"];
Spike -> Precip [color="#5F6368"];
Precip -> Centrifuge [color="#5F6368"];
Centrifuge -> Supernatant [color="#5F6368"];
Supernatant -> Drydown [color="#5F6368"];
Drydown -> Reconstitute [color="#5F6368"];
Reconstitute -> LCMS [color="#5F6368"];
LCMS -> Data [color="#5F6368"];
Data -> Report [color="#5F6368"];
}
Caption: Step-by-step workflow for sample analysis.
Step-by-Step Sample Preparation
Causality: The use of a cold organic solvent like acetonitrile is critical. It serves two purposes: it efficiently precipitates proteins, and its cold temperature quenches enzymatic activity, preventing any metabolic changes to the analyte post-collection.[18]
-
Thaw Samples: Thaw frozen plasma or urine samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma, urine, or quality control sample).
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% MeOH) to each tube.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
Transfer Supernatant: Carefully transfer 180 µL of the clear supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Causality: A reversed-phase C18 column is chosen for its ability to retain and separate polar to moderately nonpolar compounds like imidazolelactic acid.[19] The addition of formic acid to the mobile phase is essential as it provides protons, facilitating positive electrospray ionization (ESI+) and improving chromatographic peak shape.[20]
| Parameter | Setting |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-Phase C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity UPLC BEH C18)[19] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min (2% B), 1-5 min (2-95% B), 5-6 min (95% B), 6-6.1 min (95-2% B), 6.1-8 min (2% B) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 1: Recommended starting parameters for LC-MS/MS analysis.
SRM Transitions
The selection of precursor and product ions is critical for the specificity of the assay. These values should be optimized by infusing the analytical standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| D-β-Imidazolelactic Acid | 157.1 | 111.1 (Quantifier) | 15 |
| D-β-Imidazolelactic Acid | 157.1 | 94.1 (Qualifier) | 20 |
| Internal Standard (IS) | 160.1 | 114.1 | 15 |
Table 2: Example SRM transitions for analysis. Note: These are hypothetical values and must be empirically determined.
Calibration and Quality Control
To ensure data accuracy and reliability, a calibration curve and quality control (QC) samples must be included in each analytical run.
-
Calibration Curve: Prepare a set of calibration standards (typically 8-10 points) by spiking the analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these in triplicate throughout the run to assess the method's precision and accuracy.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Calculate Response Ratio: Determine the ratio of the analyte peak area to the IS peak area for all standards, QCs, and unknown samples.
-
Generate Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of >0.99.
-
Quantify Unknowns: Calculate the concentration of D-β-Imidazolelactic acid in the unknown samples by interpolating their response ratios from the calibration curve.
Interpretation: Elevated levels of D-β-Imidazolelactic acid could indicate several biological states, including impaired histidine degradation (as in histidinemia), specific gut microbial compositions, or responses to oxidative stress.[1] Correlating these levels with clinical phenotypes, other metabolite levels, and genomic data can provide powerful insights into disease mechanisms and identify its potential as a diagnostic or prognostic biomarker.[10][21]
Conclusion
The robust LC-MS/MS method detailed in this application note provides the scientific community with a reliable tool to accurately measure D-β-Imidazolelactic acid in metabolomics research. By enabling precise quantification, this protocol facilitates the exploration of the histidine metabolic pathway and its implications in human health and disease, paving the way for new diagnostic strategies and a deeper understanding of the interplay between host metabolism and the microbiome.
References
-
Coppola, G., & D'Aniello, A. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. MDPI. Available at: [Link]
-
Tsuchiya, H., et al. (1985). Simultaneous determination of imidazoleacetic acid and N tau- and N pi-methylimidazoleacetic acids in human urine by high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]
-
Human Metabolome Database. (n.d.). Concentration Details - Serum Metabolome for Imidazolelactic acid. HMDB. Available at: [Link]
-
Leipnitz, G., et al. (2004). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. PubMed. Available at: [Link]
-
Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. PubMed. Available at: [Link]
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in animal muscle tissue by LC–MS/MS. Taylor & Francis Online. Available at: [Link]
-
Hong, H., et al. (2024). Indole lactic acid in plasma and urine. Dove Medical Press. Available at: [Link]
-
Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. ResearchGate. Available at: [Link]
-
Al-Khafaji, A. H., & Al-Chalabi, A. A. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. PMC. Available at: [Link]
-
Zhang, H., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Cui, L., et al. (2023). Metabolomics biotechnology, applications, and future trends: a systematic review. PMC. Available at: [Link]
-
Chowdhury, S. K., et al. (1999). An LC/MS/MS method for the quantitation of MTIC...in rat and dog plasma. PubMed. Available at: [Link]
-
Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. PubMed. Available at: [Link]
-
Drug Target Review. (2023). Potential biomarker found for inflammatory bowel disease. Drug Target Review. Available at: [Link]
-
Metabolon. (n.d.). Metabolomics For Precision Medicine. Metabolon. Available at: [Link]
-
Holeček, M. (2020). Histidine Metabolism and Function. ResearchGate. Available at: [Link]
-
Arome Science. (2025). Applications of Metabolomics in Medicine, Industry & the Environment. Arome Science. Available at: [Link]
-
Sapient. (n.d.). Your biomarker discovery lab & catalyst for dynamic multi-omics insights. Sapient. Available at: [Link]
-
Wang, Y., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PMC. Available at: [Link]
-
Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]
-
Baker Heart and Diabetes Institute. (n.d.). Biomarker Discovery. Baker Institute. Available at: [Link]
-
Belacel, N., & Boulassel, M. R. (2026). Metabolomic Biomarker Discovery for ADHD Diagnosis Using Interpretable Machine Learning. arXiv.org. Available at: [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available at: [Link]
-
Al Bander, Z., et al. (2024). Emerging Biomarkers in Metabolomics: Advancements in Precision Health and Disease Diagnosis. PMC. Available at: [Link]
-
Go, Y. (2015). Metabolomics: Approaches and Applications to Diabetes Research. IntechOpen. Available at: [Link]
-
Dr.Oracle. (2025). What is the significance of an elevated lactic acid level... Dr.Oracle. Available at: [Link]
-
de Melo Pereira, G. V., et al. (2021). Characteristics of the Gut Microbiota and Potential Effects of Probiotic Supplements in Individuals with Type 2 Diabetes mellitus. MDPI. Available at: [Link]
-
Jaiswal, P., & Agrawal, S. (2022). Serum Lactic Acid as a Prognostic Marker in Clinical Medicine. Journal of Pharmaceutical Research International. Available at: [Link]
-
Jiang, L., et al. (2013). Analytical protocol for identification of BMAA and DAB in biological samples. ResearchGate. Available at: [Link]
-
Li, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PMC. Available at: [Link]
-
Wishart, D. S. (2022). The Potential of Metabolomics in Biomedical Applications. MDPI. Available at: [Link]
-
Li, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers. Available at: [Link]
-
Komatsu, T., et al. (2023). Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells. Frontiers. Available at: [Link]
-
Li, Y., et al. (2022). Gut Metabolites Acting on the Gut-Brain Axis: Regulating the Functional State of Microglia. Semantic Scholar. Available at: [Link]
-
Wu, H., et al. (2022). Imidazole Propionate is Increased in Diabetes and Associated with Stool Consistency. PMC. Available at: [Link]
-
Siddiqui, H. L., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
Sources